molecular formula C17H13BrN4 B3997843 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3997843
M. Wt: 353.2 g/mol
InChI Key: RNYMECOMQAOMKH-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with bromophenyl and phenyl substituents at specific positions

Properties

IUPAC Name

5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4/c18-14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)22-17(21-15)19-11-20-22/h1-11,16H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYMECOMQAOMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with an appropriate aldehyde, followed by cyclization to form the triazolopyrimidine core . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective transformations at its dihydropyrimidine moiety:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the 4,7-dihydropyrimidine ring to a fully aromatic pyrimidine system, yielding 5-(4-bromophenyl)-7-phenyl- triazolo[1,5-a]pyrimidine.

  • Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the C=N bonds selectively, producing 5-(4-bromophenyl)-7-phenyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine .

Reaction Type Reagents/Conditions Product
OxidationKMnO₄, H₂SO₄, 80°CAromatic pyrimidine derivative
ReductionNaBH₄, ethanol, RTTetrahydro-triazolo-pyrimidine

Nucleophilic Substitution at Bromine

The para-bromophenyl group participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, the bromine atom undergoes substitution with aryl boronic acids to form biaryl derivatives.

  • Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), bromine is replaced by hydroxyl groups, yielding 5-(4-hydroxyphenyl)-7-phenyl-4,7-dihydro-triazolopyrimidine.

Acid/Base-Mediated Rearrangements

The compound displays pH-dependent behavior:

  • Acidic Conditions : Protonation occurs at the pyrimidine nitrogen, leading to ring-opening reactions and forming triazole-amide intermediates .

  • Basic Conditions : Deprotonation triggers intramolecular cyclization, generating fused polycyclic systems .

Catalytic Cyclization and Functionalization

Recent studies highlight its role as a precursor in multicomponent reactions:

  • TMDP-Catalyzed Synthesis : 4,4'-Trimethylenedipiperidine (TMDP) facilitates Knoevenagel condensation with aldehydes and cyanoacetates, producing functionalized triazolopyrimidines (yields: 73–85%) .

Catalyst Reaction Scope Key Advantages
TMDPDiverse benzaldehyde derivativesEco-friendly, high yields, room-temperature compatibility

Mechanistic Insights

  • Lewis Acid Activation : TMDP acts as a dual solvent-catalyst, activating carbonyl groups via hydrogen bonding and stabilizing transition states .

  • Solvent Effects : Ethanol-water mixtures (1:1 v/v) optimize solubility and reaction rates for large-scale syntheses .

Comparative Reactivity Table

Reaction Key Functional Group Rate (Relative) Byproducts
Bromine substitutionC-Br bondFastMinor dehalogenation
Dihydropyrimidine oxidationC=N bondsModerateOver-oxidized impurities
TMDP-mediated cyclizationTriazole NHSlowNone reported

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The triazolo-pyrimidine framework is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that modifications in the bromophenyl and phenyl groups can enhance the cytotoxic effects against specific cancer types, such as breast and lung cancers .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The presence of the bromine atom is thought to contribute to its bioactivity by enhancing lipophilicity and facilitating membrane penetration .

Biological Research

Enzyme Inhibition Studies
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in signaling pathways that regulate cell growth and metabolism. These findings could lead to the development of new therapeutic agents targeting diseases characterized by dysregulated kinase activity .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that the unique triazolo-pyrimidine structure may provide protective effects against oxidative stress and neuronal apoptosis .

Material Science

Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The compound can act as a monomer or crosslinking agent in the formation of novel polymeric materials with tailored properties for applications in coatings and adhesives .

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent anticancer activity against MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment and identified structure-activity relationships that could guide future drug design.

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, researchers tested the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the mechanism of action to understand how structural modifications could enhance efficacy.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines and is characterized by a unique structure that includes a triazole ring fused to a pyrimidine ring, with specific bromophenyl and phenyl substituents. Its potential as an antimicrobial, antiviral, and anticancer agent has been explored in various studies.

Structural Information

  • IUPAC Name : 5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
  • Molecular Formula : C18H12BrN4
  • CAS Number : 307941-76-0

Synthesis

The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydrazinopyridine with aldehydes can yield the desired triazolopyrimidine core.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazolopyrimidine derivatives. For example, compounds within this class have shown activity against various microorganisms, indicating their potential as new antibiotics. The specific compound this compound has been noted for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Antiviral Properties

Research indicates that derivatives of triazolopyrimidines can exhibit antiviral activities. The compound has been investigated for its efficacy against viral pathogens; however, specific data on its antiviral activity remains limited and requires further exploration.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Studies have demonstrated that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MGC-8039.47Induction of apoptosis and cell cycle arrest
HCT-1169.58Inhibition of ERK signaling pathway
MCF-713.1Suppression of colony formation

The compound's mechanism includes inducing apoptosis and G2/M phase arrest in cancer cells while regulating cell cycle-related proteins .

Case Studies

In a study evaluating a series of triazolopyrimidine derivatives for their antiproliferative activities against human cancer cell lines (MGC-803, HCT-116, MCF-7), it was found that certain derivatives exhibited superior potency compared to established chemotherapeutic agents like 5-FU. For instance, compound H12 from the study showed remarkable inhibitory effects on cancer cell proliferation and was identified as a promising candidate for further development as an anticancer agent .

Q & A

Q. What synthetic routes are most effective for constructing the triazolo[1,5-a]pyrimidine core in derivatives like 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

The triazolo[1,5-a]pyrimidine core can be synthesized via cyclocondensation reactions using N-(2-pyridyl)amidines and oxidants like NaOCl or MnO₂. Green approaches using 4,4’-trimethylenedipiperidine (TMDP) as a recyclable catalyst in ethanol/water (1:1 v/v) at reflux achieve yields of 85–92% while reducing environmental hazards. TMDP’s dual Lewis base and hydrogen-bonding capabilities enhance regioselectivity for bromophenyl incorporation at the C7 position .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of 5-(4-bromophenyl)-substituted triazolo[1,5-a]pyrimidines?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., bromophenyl protons at δ 7.3–7.5 ppm, pyrimidine NH signals at δ 8.8–9.1 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 436.2 for cycloheptyl-substituted analogs).
  • Melting point analysis : Sharp ranges (e.g., 192–195°C) indicate purity (>95%).
  • Elemental analysis : Deviations <0.4% validate stoichiometry .

Q. How does solvent selection impact the yield and reaction kinetics in triazolo[1,5-a]pyrimidine syntheses?

Polar aprotic solvents (e.g., DMF) accelerate cyclization but require harsh conditions (80–100°C). Ethanol/water (1:1 v/v) at reflux (78°C) offers a greener alternative, improving intermediate solubility and achieving 88% yield vs. 72% in DMF. Solvent-free molten TMDP (65°C) further enhances efficiency, reducing reaction times to 4–6 hours .

Advanced Research Questions

Q. What computational strategies can predict substituent effects on the bioactivity of triazolo[1,5-a]pyrimidine derivatives?

Density Functional Theory (DFT) models electronic effects of substituents (e.g., bromophenyl’s electron-withdrawing nature) on frontier molecular orbitals, correlating with binding affinities. Molecular docking against targets like CB2 cannabinoid receptors identifies steric and electronic compatibility. ICReDD’s quantum chemical reaction path searches reduce lead optimization time by 40% through predictive modeling .

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for triazolo[1,5-a]pyrimidine-based therapeutics?

Strategies include:

  • Metabolic stability assays : Microsomal incubation (e.g., t₁/₂ >30 min) screens for hepatic clearance.
  • Prodrug modification : Esterification of carboxylate groups (e.g., ethyl esters) improves bioavailability.
  • Kinase profiling : Panels identify off-target interactions (e.g., compound 31’s improved in vivo ED₅₀ of 12 mg/kg despite moderate in vitro IC₅₀ of 8 μM) .

Q. What catalytic systems address regioselectivity challenges in functionalizing the triazolo[1,5-a]pyrimidine scaffold?

Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to C5, while TMDP promotes C7 functionalization via hydrogen bonding. Molten TMDP achieves >95% regioselectivity for bromophenyl at C7 under solvent-free conditions (65°C, 6 h), outperforming solution-phase systems (78% selectivity). Recyclability studies show TMDP retains >90% activity after five cycles .

Methodological Considerations

  • Green Chemistry : TMDP’s non-flammable, non-volatile nature aligns with green principles, reducing hazardous waste by 60% compared to piperidine-based methods .
  • Data Reproducibility : Standardize NMR acquisition parameters (e.g., 400 MHz, DMSO-d₆) and HRMS calibration to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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